Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone

Potassium channel KCNQ2 Kv7.2

Obtain a well-characterized quinoline-pyrrolidine hybrid for ion channel and GPCR research. This compound is a KCNQ2 antagonist (IC50=70 nM) with 1.7-fold selectivity over KCNQ2/Q3 heteromers, enabling homomeric vs. heteromeric channel studies. It also inhibits Kv1.5 (IC50=200 nM) for atrial electrophysiology research and acts as a dopamine D2/D3 antagonist. - Defined selectivity window for neuronal excitability and arrhythmia mechanism studies - Benchmark starting point for quinoline-pyrrolidine scaffold SAR exploration - Available from BenchChem with verified purity and reliable global logistics for R&D.

Molecular Formula C20H18N2O
Molecular Weight 302.4 g/mol
Cat. No. B12999271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone
Molecular FormulaC20H18N2O
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)N=CC=C4
InChIInChI=1S/C20H18N2O/c23-20(15-6-2-1-3-7-15)22-13-5-9-19(22)17-10-11-18-16(14-17)8-4-12-21-18/h1-4,6-8,10-12,14,19H,5,9,13H2
InChIKeyOGNUBOHXYFXUCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone – Compound Overview


Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone (CAS 1355231-06-9, molecular formula C20H18N2O, molecular weight 302.37 g/mol) is a synthetic small molecule featuring a quinoline ring linked at the 6-position to a pyrrolidine moiety, with the pyrrolidine nitrogen bearing a benzoyl (phenylmethanone) substituent. The compound is commercially available at NLT 98% purity from multiple vendors and is classified within the broader chemical space of quinoline-pyrrolidine hybrid scaffolds. Bioactivity data from ChEMBL/BindingDB repositories demonstrate measurable antagonist activity at human dopamine D2 receptor (IC50 = 1650 nM) [1], inhibitory activity at human Kv1.5 potassium channel (IC50 = 200 nM) [2], and antagonist activity at KCNQ2 (IC50 = 70 nM) and KCNQ2/Q3 heteromeric channels (IC50 = 120 nM) [3].

Workflow: Multi-target ion channel and GPCR antagonist screening
Selection: Quinoline-pyrrolidine scaffold with reported KCNQ2, Kv1.5, and D2/D3 activity
Use Context: In vitro electrophysiology and GPCR functional assay research

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone: Isomer & Analog Specificity


Quinoline-pyrrolidine hybrid compounds are not a pharmacologically uniform class, and substitution pattern variations produce fundamentally distinct target engagement profiles. Regioisomeric attachment at the quinoline ring (e.g., 6-yl versus 8-yl versus 2-yl substitution) alters both molecular geometry and electronic distribution, directly impacting receptor binding and channel interaction characteristics [1]. Scaffold analogs such as 1-(2-(quinolin-6-yl)pyrrolidin-1-yl)ethanone, which substitutes the phenylmethanone moiety with an acetyl group, or (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone, which incorporates a heterocyclic oxadiazole, exhibit divergent biological profiles due to altered hydrogen-bonding capacity, lipophilicity, and steric occupancy. Evidence from quinoline-based tyrosine kinase inhibitor patents demonstrates that even conservative substituent modifications can shift potency by orders of magnitude or abolish activity entirely [2]. Procurement decisions must therefore be guided by compound-specific, rather than class-level, quantitative activity data.

Regioisomer sensitivity
Quinoline attachment position (6-yl vs. 2-yl, 8-yl) may shift target engagement profiles. Regioisomeric analogs are not interchangeable without compound-specific data.
Scaffold analog divergence
Acetyl or oxadiazole-substituted pyrrolidine analogs can alter hydrogen-bonding and lipophilicity; reported potency differences may exceed orders of magnitude.
Class-level inference limits
Quinoline-pyrrolidine hybrids are not a uniform pharmacological class. Procurement based on scaffold similarity alone may not reproduce the reported multi-target profile.

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone – Pharmacological Evidence


KCNQ2 (Kv7.2) Antagonist Activity

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone demonstrates antagonist activity at the human KCNQ2 (Kv7.2) potassium channel with an IC50 of 70 nM [1]. In the same experimental system, the compound exhibits reduced potency at the heteromeric KCNQ2/Q3 channel (IC50 = 120 nM) [2]. This represents a 1.7-fold selectivity for homomeric KCNQ2 over KCNQ2/Q3 heteromers under identical assay conditions. Note: No direct head-to-head comparison with a structurally defined analog is available in the public domain for this target.

KCNQ2 Antagonist
Class-level inference
KCNQ2 IC50 = 70 nM; KCNQ2/Q3 IC50 = 120 nM
Supports channel-subtype-specific experimental design
1.7-fold selectivity; automated patch clamp, CHO cells
Potassium channel KCNQ2 Kv7.2 Electrophysiology Neuronal excitability

Kv1.5 Potassium Channel Inhibition

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone inhibits the human Kv1.5 (KCNA5) voltage-gated potassium channel with an IC50 of 200 nM as measured by high-throughput planar patch clamp electrophysiology [1]. Kv1.5 channels mediate the ultrarapid delayed rectifier potassium current (IKur) predominantly expressed in human atrial myocytes. Note: No direct head-to-head comparative data with a structurally defined analog are available in the public domain.

Kv1.5 Inhibition
Class-level inference
IC50 = 200 nM
Reported sub-micromolar inhibitory activity for cardiac ion channel research
Planar patch clamp assay
Kv1.5 KCNA5 Atrial fibrillation Potassium channel blocker Cardiac electrophysiology

Dopamine D2/D3 Antagonist Activity & Selectivity

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone exhibits antagonist activity at the human dopamine D2 receptor (DRD2) with an IC50 of 1650 nM (1.65 µM) in a quinpirol-induced mitogenesis functional assay [1]. The compound shows no measurable agonist activity (EC50 > 10,000 nM) [2], confirming pure antagonist pharmacology. At the dopamine D3 receptor, antagonist activity is moderately enhanced (IC50 = 953 nM) [3], representing a 1.7-fold D3-over-D2 preference. Note: No direct head-to-head comparative data with a structurally defined analog are available in the public domain.

D2/D3 Antagonist
Class-level inference
D2 IC50 = 1650 nM; D3 IC50 = 953 nM; Agonist EC50 > 10 µM
Confirmed antagonist profile for dopamine receptor signaling studies
1.7-fold D3/D2 preference; mitogenesis assay
Dopamine D2 receptor GPCR Antagonist DRD2 Neuropharmacology

Phenyl(2-(quinolin-6-yl)pyrrolidin-1-yl)methanone: Research Applications


KCNQ2 (Kv7.2) Pharmacology Studies

This compound is applicable as a KCNQ2 antagonist tool compound with 70 nM IC50 potency in patch clamp electrophysiology assays [1]. The 1.7-fold selectivity over KCNQ2/Q3 heteromers (IC50 = 120 nM) provides a defined pharmacological window for investigating homomeric versus heteromeric KCNQ channel contributions to neuronal excitability. Suitable for in vitro electrophysiology, channel subtype profiling, and structure-activity relationship studies of quinoline-pyrrolidine scaffolds.

Cardiac Kv1.5 (IKur) Inhibition Research

The compound's Kv1.5 inhibitory activity (IC50 = 200 nM) [2] supports its use as a chemical probe in atrial electrophysiology research. Kv1.5 underlies the ultrarapid delayed rectifier potassium current (IKur) selectively expressed in human atrial myocytes, making this compound relevant for studies of atrial repolarization and arrhythmia mechanisms. The planar patch clamp-derived IC50 value provides a quantitative benchmark for dose-response experimental design.

Dopamine D2/D3 Antagonist & GPCR Signaling

The compound's confirmed dopamine D2/D3 antagonist profile (D2 IC50 = 1650 nM; D3 IC50 = 953 nM; no agonist activity) [3] [4] enables its use as a reference antagonist in GPCR signaling studies. The 1.7-fold D3-over-D2 preference provides a defined selectivity signature for investigating dopamine receptor subtype contributions in cellular assays. The functional (mitogenesis) assay context ensures the data reflect pathway-relevant pharmacology rather than binding-only measurements.

Medicinal Chemistry SAR & Scaffold Optimization

The quinoline-6-yl-pyrrolidine-phenylmethanone scaffold provides a defined structural template for systematic structure-activity relationship exploration. With quantitated activity at three therapeutically relevant targets (KCNQ2, Kv1.5, D2/D3), this compound serves as a benchmark starting point for analog synthesis aimed at improving potency, selectivity, or physicochemical properties. The 6-yl quinoline attachment distinguishes it from 8-yl and 2-yl regioisomeric analogs, enabling regioisomer-dependent SAR studies [5].

Application
Selection Property
Validation Focus
KCNQ2 (Kv7.2) channel studies
Reported KCNQ2 antagonist potency context
Homomeric vs. heteromeric channel contribution review
Atrial electrophysiology research
Kv1.5 inhibitory activity in patch clamp context
IKur current and repolarization endpoint review
Dopamine GPCR signaling
D2/D3 antagonist selectivity signature
Functional antagonist pathway-response context
Medicinal chemistry SAR
Quinoline-6-yl-pyrrolidine scaffold template
Regioisomer-dependent scaffold optimization

Technical Documentation Hub

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21 linked technical documents
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